BenchChemオンラインストアへようこそ!

2-(3-chlorophenoxy)-N-phenylacetamide

HIF-1 Inhibition QSAR Drug Design

2-(3-chlorophenoxy)-N-phenylacetamide is a meta-chlorine-substituted phenoxy-N-phenylacetamide derivative, commercially available as an Aldrich Chemical Product for Research (AldrichCPR). It belongs to a class of compounds investigated as fragment scaffolds for drug discovery, notably for P-glycoprotein (P-gp) inhibition and hypoxia-inducible factor-1 (HIF-1) modulation , though its specific, independently reported bioactivity data remains sparse.

Molecular Formula C14H12ClNO2
Molecular Weight 261.70 g/mol
CAS No. 18705-06-1
Cat. No. B3909106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenoxy)-N-phenylacetamide
CAS18705-06-1
Molecular FormulaC14H12ClNO2
Molecular Weight261.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H12ClNO2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)
InChIKeyLKKOPZJMZVQMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of 2-(3-chlorophenoxy)-N-phenylacetamide (18705-06-1)


2-(3-chlorophenoxy)-N-phenylacetamide is a meta-chlorine-substituted phenoxy-N-phenylacetamide derivative, commercially available as an Aldrich Chemical Product for Research (AldrichCPR) [1]. It belongs to a class of compounds investigated as fragment scaffolds for drug discovery, notably for P-glycoprotein (P-gp) inhibition [2] and hypoxia-inducible factor-1 (HIF-1) modulation [3], though its specific, independently reported bioactivity data remains sparse.

Substitution Risks for 2-(3-chlorophenoxy)-N-phenylacetamide in Research


Interchanging 2-(3-chlorophenoxy)-N-phenylacetamide with close analogs like its 4-chlorophenoxy or 2-chlorophenoxy isomers is not chemically equivalent and carries significant risk of altered biological performance. A 2D- and 3D-QSAR study on this series identified that the specific position of the chlorine atom and the molecule's overall lipophilicity (SlogP) are critical descriptors for HIF-1 inhibitory activity [1]. Therefore, even a positional isomer shift can alter electrostatic and steric properties, leading to non-comparable results in target engagement, fragment-based screening, or SAR campaigns. The specific meta-substitution pattern dictates its unique molecular interaction profile, making generic replacement scientifically unreliable.

Quantitative Differentiation Evidence for 2-(3-chlorophenoxy)-N-phenylacetamide


Meta-Chlorine Substitution as a Critical QSAR Descriptor for HIF-1 Activity

QSAR models on a series of 2-phenoxy-N-phenylacetamide derivatives demonstrate that the 'T_2_Cl_1' descriptor, specifically counting chlorine atoms at a topological distance of 2, is a statistically significant parameter for HIF-1 inhibitory activity in an MLR model with r²=0.9469, q²=0.8933, and pred_r²=0.7128 [1]. This directly implies that the presence and position of a chlorine atom, as in the 3-chlorophenoxy moiety, are mechanistically crucial to the compound's predicted bioactivity, whereas non-chlorinated or differently substituted analogs would be predicted to have divergent activity profiles.

HIF-1 Inhibition QSAR Drug Design

Class-Level P-Glycoprotein Reversal Potential as a Scaffold Feature

A series of phenoxy-N-phenylacetamide derivatives, of which 2-(3-chlorophenoxy)-N-phenylacetamide is a structural subset, were evaluated for their ability to inhibit P-glycoprotein (P-gp) and reverse multidrug resistance (MDR) in a P-gp over-expressing MCF-7/ADR cell line [1]. The study identified halogenated compounds as having favorable activity. A representative analog (compound 4o) showed a 3.0-fold increased inhibition compared to the standard inhibitor verapamil and synergistically increased the antitumor effect of doxorubicin [1]. While direct data for the 3-chlorophenoxy variant is not available, its classification within this active halogenated series suggests it is a valid scaffold for probing P-gp interactions.

P-glycoprotein Inhibition Multidrug Resistance Chemosensitization

Computed Physicochemical Differentiation: Lipophilicity and PSA

The compound exhibits a computed LogP (XLogP3) of 3.4 and a Topological Polar Surface Area (TPSA) of 38.3 Ų, as recorded in PubChem [1]. These values place it within a favorable range for oral absorption and membrane permeability based on Lipinski's and Veber's rules. The lipophilicity contributed by the 3-chlorophenoxy group is distinct from the unsubstituted phenoxy analog (which would have a lower LogP) or a 3-fluorophenoxy analog (which would have different electrostatic properties).

Molecular Property Drug-likeness Permeability

Validated Application Scenarios for 2-(3-chlorophenoxy)-N-phenylacetamide (18705-06-1)


Fragment-Based and QSAR-Driven SAR Exploration for HIF-1 Inhibitors

Procurement is justified when the research goal is to experimentally validate the QSAR-derived hypothesis that the meta-chlorine substitution pattern is a key activity determinant. This compound serves as a critical probe to test the T_2_Cl_1 descriptor identified in the published 2D-QSAR MLR model (r²=0.9469, q²=0.8933) [1]. Its unique, quantifiable contribution to the model makes it indispensable for confirming the predicted structure-activity relationship.

Chemical Biology Probe for P-Glycoprotein Target Engagement Studies

The compound is a suitable and traceable member of the phenoxy-N-phenylacetamide class, which has shown a 3.0-fold superior P-gp inhibition over verapamil in MCF-7/ADR cells [1]. Its acquisition is necessary for systematic SAR follow-up studies aimed at deconvoluting the specific chemical features responsible for P-gp reversal and for use as a comparative control in screening assays for novel chemosensitizers.

Library Synthesis and Halogen-Specific Fragment Interrogation

In a high-throughput screening or DNA-encoded library synthesis program, this compound provides a specific, pre-computed fragment with a LogP of 3.4 and a TPSA of 38.3 Ų [1]. This allows for targeted library design where the goal is to incorporate a meta-chloroaryl ether while maintaining a favorable drug-likeness profile, making it a strategic and differentiated choice over ortho- or para-halo isomers.

Quote Request

Request a Quote for 2-(3-chlorophenoxy)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.